N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is a small molecule identified through virtual screening for its potential as a Urokinase-type plasminogen activator receptor (uPAR) antagonist. [] uPAR plays a crucial role in cancer invasion, migration, and angiogenesis. Antagonizing uPAR activity is a promising strategy for cancer treatment. N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide emerged as a lead compound in this research due to its potential to inhibit uPAR function.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is described in the research as a multi-step process. [] First, 3,5-difluorobenzoyl chloride reacts with piperonylamine (1,3-benzodioxol-5-ylmethanamine) in the presence of triethylamine. This reaction forms an amide bond, creating N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide. The product is then purified and characterized for use in further studies.
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is suggested to act as a uPAR antagonist. [] Its mechanism of action is hypothesized to involve binding to uPAR and disrupting its interaction with its natural ligands, such as urokinase plasminogen activator (uPA). This disruption could lead to the inhibition of various downstream signaling pathways related to cancer progression.
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide has shown promising results in preclinical studies for its potential application as an anticancer agent. [] It has demonstrated inhibitory effects on breast cancer cell invasion, migration, adhesion, and angiogenesis in vitro. In vivo studies using a mouse model of breast cancer showed that N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide could reduce tumor volume and metastasis.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2